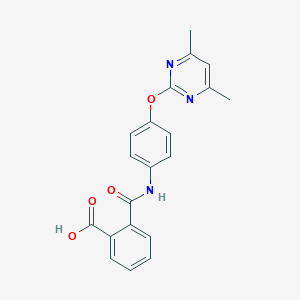![molecular formula C16H15NO4 B255447 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound is also known as fenofibric acid, and it is a derivative of fibric acid. The synthesis of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid has been extensively studied, and several methods have been developed to produce this compound.
Mécanisme D'action
The mechanism of action of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Activation of PPARs by 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid have been extensively studied. This compound has been shown to reduce triglyceride and cholesterol levels in patients with hyperlipidemia. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as atherosclerosis, diabetes, and metabolic syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid in lab experiments include its ability to reduce triglyceride and cholesterol levels in vitro and in vivo. This compound also has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid. One direction is to further investigate its potential applications in the treatment of various diseases such as atherosclerosis, diabetes, and metabolic syndrome. Another direction is to explore its potential as a drug delivery system for other compounds. Additionally, research can be conducted to optimize the synthesis method to improve the yield and purity of the compound. Finally, further studies are needed to fully understand the mechanism of action of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid and its potential toxicity.
In conclusion, 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid is a promising compound that has potential applications in various fields. Its synthesis method has been extensively studied, and several methods have been developed to produce this compound. Its mechanism of action involves the activation of PPARs, which leads to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-[4-(Benzylcarbamoyl)phenoxy]acetic acid can be achieved by several methods. One of the most common methods involves the reaction of 4-(benzylcarbamoyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, and the product is obtained by acidification of the reaction mixture. Other methods involve the use of different reagents and solvents, but the overall reaction mechanism remains the same.
Applications De Recherche Scientifique
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound is used as a lipid-lowering agent and has been shown to reduce triglyceride and cholesterol levels in patients with hyperlipidemia. It has also been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as atherosclerosis, diabetes, and metabolic syndrome.
Propriétés
Nom du produit |
2-[4-(Benzylcarbamoyl)phenoxy]acetic acid |
|---|---|
Formule moléculaire |
C16H15NO4 |
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-[4-(benzylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H15NO4/c18-15(19)11-21-14-8-6-13(7-9-14)16(20)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) |
Clé InChI |
NDFRBRBQJWKTHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255364.png)



![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B255376.png)





![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)
![2-{[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]oxy}-N-(2-phenylethyl)acetamide](/img/structure/B255390.png)

